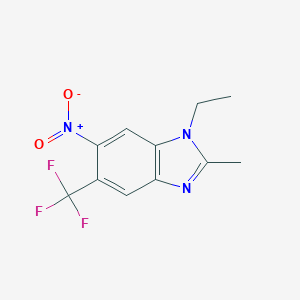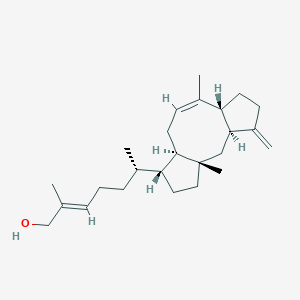
Ceroplastol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceroplastol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
Ceroplastol has been extensively researched for its potential applications in scientific research. It has been used in various laboratory experiments to study its effects on different biological systems. Some of the scientific research applications of Ceroplastol include:
1. Study of lipid metabolism: Ceroplastol has been used to study the effects of lipids on different biological systems.
2. Study of oxidative stress: Ceroplastol has been used to study the effects of oxidative stress on different biological systems.
3. Study of inflammation: Ceroplastol has been used to study the effects of inflammation on different biological systems.
作用機序
The mechanism of action of Ceroplastol is not well understood. However, it is believed to work by modulating different biological pathways, including lipid metabolism, oxidative stress, and inflammation.
生化学的および生理学的効果
Ceroplastol has been shown to have various biochemical and physiological effects on different biological systems. Some of these effects include:
1. Modulation of lipid metabolism: Ceroplastol has been shown to modulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
2. Antioxidant effects: Ceroplastol has been shown to have antioxidant effects by reducing the levels of reactive oxygen species (ROS) in different biological systems.
3. Anti-inflammatory effects: Ceroplastol has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in different biological systems.
実験室実験の利点と制限
Ceroplastol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Ceroplastol is a synthetic compound that can be easily purified, ensuring high purity levels for lab experiments.
2. Easy to use: Ceroplastol is easy to use in lab experiments, making it a popular choice for researchers.
3. Stable: Ceroplastol is a stable compound that can be stored for long periods without degradation.
Some of the limitations of Ceroplastol for lab experiments include:
1. Limited solubility: Ceroplastol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited availability: Ceroplastol is not widely available, which can make it difficult to obtain for lab experiments.
3. Limited toxicity data: There is limited toxicity data available for Ceroplastol, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on Ceroplastol. Some of these directions include:
1. Study of its effects on different biological systems: More research is needed to understand the effects of Ceroplastol on different biological systems.
2. Study of its mechanism of action: More research is needed to understand the mechanism of action of Ceroplastol.
3. Development of new synthesis methods: New synthesis methods for Ceroplastol could improve its availability and make it easier to use in lab experiments.
4. Study of its potential therapeutic applications: More research is needed to understand the potential therapeutic applications of Ceroplastol.
合成法
Ceroplastol is synthesized through a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 2,4-dimethylphenol with butyric anhydride, which results in the formation of 2,4-dimethylphenyl butyrate. This compound is then reacted with thionyl chloride to produce 2,4-dimethylphenyl butyryl chloride. Finally, this compound is reacted with sodium methoxide to produce Ceroplastol.
特性
CAS番号 |
18674-12-9 |
|---|---|
製品名 |
Ceroplastol |
分子式 |
C25H40O |
分子量 |
356.6 g/mol |
IUPAC名 |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-en-1-ol |
InChI |
InChI=1S/C25H40O/c1-17(16-26)7-6-8-18(2)22-13-14-25(5)15-23-20(4)9-11-21(23)19(3)10-12-24(22)25/h7,10,18,21-24,26H,4,6,8-9,11-16H2,1-3,5H3/b17-7+,19-10-/t18-,21-,22+,23+,24+,25-/m0/s1 |
InChIキー |
RMOFCIYZKYVKBR-HNSODFLGSA-N |
異性体SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
正規SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



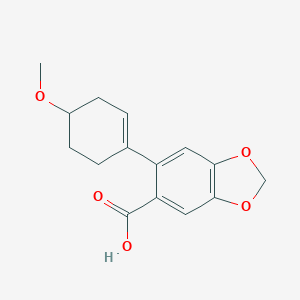
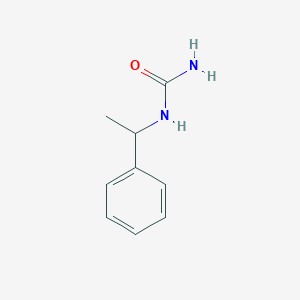
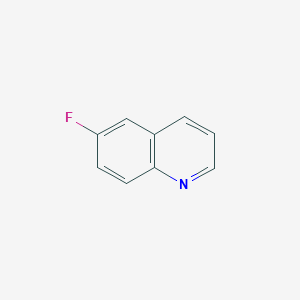
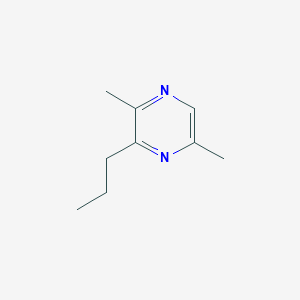
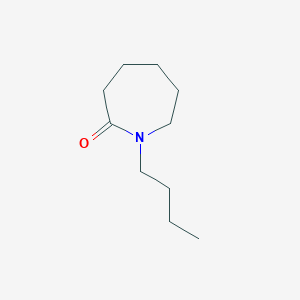
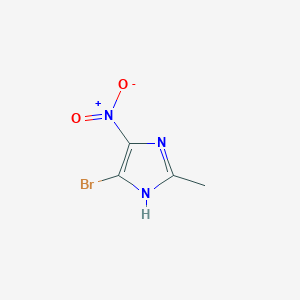
![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
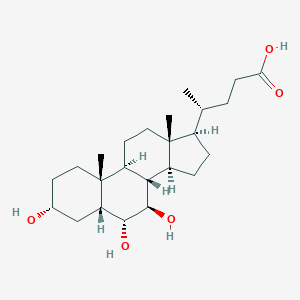
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)


